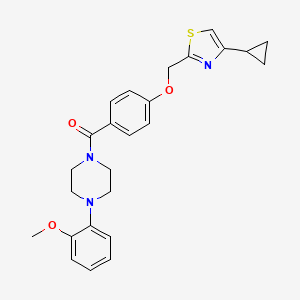

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Descripción

The compound "(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a piperazine core linked to a methoxyphenyl group and a thiazole ring substituted with a cyclopropyl moiety. Its molecular formula is C₂₃H₂₄N₃O₃S, with a molecular weight of approximately 422.5 g/mol. Key structural elements include:

- A piperazine ring substituted with a 2-methoxyphenyl group, a pharmacore commonly associated with CNS activity and receptor modulation .

- A thiazole heterocycle at the 4-position of the phenyl ring, modified with a cyclopropyl group, which may enhance lipophilicity and steric bulk.

- A methoxy group on the phenyl ring, influencing electronic properties and solubility.

Propiedades

IUPAC Name |

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-30-23-5-3-2-4-22(23)27-12-14-28(15-13-27)25(29)19-8-10-20(11-9-19)31-16-24-26-21(17-32-24)18-6-7-18/h2-5,8-11,17-18H,6-7,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLJORIKWRWTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected

Pharmacokinetics

It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound may have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound may have diverse molecular and cellular effects.

Actividad Biológica

The compound (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, often referred to as compound X, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its complex structure, which includes:

- Thiazole moiety : Contributes to various biological activities.

- Methoxy groups : Enhance lipophilicity and receptor binding.

- Piperazine ring : Known for its role in neuropharmacology.

The molecular formula is CHNO, and its molecular weight is approximately 410.48 g/mol.

1. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Research indicates that compounds similar to X may act as modulators of CFTR, which is crucial for chloride ion transport in epithelial cells. This modulation can help alleviate symptoms in cystic fibrosis patients by improving ion transport across cell membranes .

2. Antitumor Activity

Studies have suggested that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in compound X may enhance its activity against specific tumors by inducing apoptosis through the inhibition of anti-apoptotic proteins like Mcl-1 .

3. Neuropharmacological Effects

The piperazine component is associated with neuroactive properties, potentially affecting neurotransmitter systems. This suggests that compound X may possess anxiolytic or antidepressant effects, although further studies are needed to confirm these properties .

Biological Activity Data

| Activity Type | IC Value | Reference |

|---|---|---|

| CFTR Modulation | Not specified | |

| Antitumor Activity | < 1 µM | |

| Neuropharmacological | Not specified |

Case Studies

- Antitumor Efficacy : In a study involving various thiazole derivatives, compound X demonstrated significant cytotoxicity against A-431 and Jurkat cell lines, with IC values indicating potent activity comparable to established chemotherapeutics like doxorubicin .

- Neuroprotection : Preliminary investigations into the neuroprotective effects of similar compounds have shown promise in models of neurodegenerative diseases, suggesting that compound X could be beneficial in treating conditions like Alzheimer's disease .

- CFTR Modulation Studies : In vitro studies have shown that compounds with structural similarities to compound X can enhance CFTR function, providing a potential therapeutic avenue for cystic fibrosis treatment .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several piperazine- and thiazole-containing derivatives. Below is a comparative analysis of its physicochemical and functional properties against selected analogs:

Substituent-Driven Functional Variations

- Piperazine Modifications: The 2-methoxyphenyl group in the target compound may enhance binding to serotonin or dopamine receptors compared to the phenethyl group in or methyl groups in other analogs , which are associated with altered receptor selectivity .

- Heterocyclic Variations: Thiazole (target compound and ) vs. imidazole (): Thiazole’s sulfur atom may facilitate stronger π-π stacking interactions in hydrophobic binding pockets, whereas imidazole’s nitrogen could participate in hydrogen bonding .

Methodological Considerations in Similarity Assessment

Virtual screening protocols often prioritize structural similarity metrics (e.g., Tanimoto coefficients) to predict bioactivity . However, minor substituent changes—such as replacing phenethyl with 2-methoxyphenyl—can drastically alter pharmacological profiles despite high structural similarity. For example:

- The 2-methoxyphenyl group may confer higher 5-HT₁A receptor affinity compared to phenethyl , as seen in related antipsychotics .

- Thiazole -containing analogs exhibit broader antimicrobial activity than imidazole derivatives, likely due to enhanced membrane interaction .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving coupling of pre-functionalized piperazine and thiazole intermediates.

- ADMET Predictions : The cyclopropyl-thiazole moiety may improve metabolic stability but could pose challenges in solubility (cLogP >3), necessitating formulation optimization .

- Biological Potency : While direct data is lacking, analogs like and demonstrate that piperazine-thiazole hybrids are viable leads for multitarget therapies.

Q & A

Basic: What are the recommended synthetic routes for (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves coupling a substituted thiazole moiety with a piperazine-containing phenyl group. A common approach is:

Intermediate Preparation : Synthesize 4-(2-methoxyphenyl)piperazine via nucleophilic substitution or reductive amination (see piperazine derivatization in ).

Thiazole Functionalization : Introduce the cyclopropylthiazol-2-ylmethoxy group through a Mitsunobu reaction or alkylation under basic conditions.

Final Coupling : Use a carbonyl linker (e.g., via Friedel-Crafts acylation or amide coupling) to connect the two fragments.

Purification is achieved via column chromatography, followed by recrystallization. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like over-alkylation .

Advanced: How can structural discrepancies between computational modeling and experimental crystallography data be resolved for this compound?

Methodological Answer:

Discrepancies often arise from conformational flexibility or crystal packing effects. To resolve them:

X-ray Crystallography : Determine the solid-state structure (as in ) to establish bond lengths, angles, and stereochemistry.

DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized geometries to identify torsional strain or solvation effects.

Dynamic NMR : Analyze solution-phase conformers to assess flexibility in the piperazine or thiazole rings.

Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent to model dynamic behavior.

Divergences may indicate the need to refine force fields or consider alternative tautomers .

Basic: What analytical techniques are used to assess the purity of this compound?

Methodological Answer:

Purity is evaluated using:

HPLC/LC-MS : Reverse-phase chromatography with UV/vis or mass detection (as per pharmacopeial standards in ). Use a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid).

NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect impurities (e.g., residual solvents or unreacted intermediates).

Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.

For regulatory compliance, follow guidelines in (e.g., impurity profiling using reference standards) .

Advanced: How can researchers design experiments to address contradictory biological activity data across studies?

Methodological Answer:

Contradictions may stem from assay variability or off-target effects. Mitigation strategies include:

Standardized Assays : Use validated protocols (e.g., receptor binding assays with positive controls, as in ).

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out non-specific effects.

Orthogonal Assays : Confirm activity via complementary methods (e.g., functional cAMP assays for GPCR targets vs. radioligand binding).

Metabolic Stability Testing : Evaluate compound stability in liver microsomes to ensure observed activity is not artifactually inflated by metabolites.

Data Replication : Collaborate with independent labs to verify results .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Key precautions include:

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis (per ).

Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation.

Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Emergency Protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air (see ).

Material Safety Data Sheets (MSDS) must be reviewed prior to use .

Advanced: How can researchers investigate the impact of piperazine ring conformation on target binding affinity?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies : Synthesize analogs with locked conformations (e.g., via bridged piperazines) or substituents altering ring puckering.

Crystallography : Co-crystallize the compound with its target (e.g., a kinase or GPCR) to visualize binding modes (as in ).

Computational Docking : Compare docking scores of different conformers using software like AutoDock Vina.

Pharmacophore Modeling : Identify critical hydrogen-bonding or steric interactions influenced by ring geometry.

Results may reveal that equatorial vs. axial positioning of the 2-methoxyphenyl group modulates affinity .

Basic: How is the compound’s stability under various pH conditions evaluated?

Methodological Answer:

Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

HPLC Monitoring : Quantify degradation products (e.g., hydrolysis of the methoxy or cyclopropyl groups).

Mass Spectrometry : Identify degradation pathways (e.g., oxidation of the thiazole ring).

Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life.

Stabilizers like antioxidants (e.g., BHT) may be added if oxidative degradation is observed .

Advanced: What strategies resolve discrepancies in reported pharmacokinetic (PK) parameters?

Methodological Answer:

In Vivo/In Vitro Correlation (IVIVC) : Compare metabolic clearance in hepatocytes with in vivo PK data.

Species-Specific Differences : Test the compound in multiple species (e.g., rat, dog) to assess translatability.

Bioanalytical Validation : Ensure LC-MS/MS methods have sufficient sensitivity (LOQ < 1 ng/mL) and specificity for the parent compound.

Compartmental Modeling : Use software like Phoenix WinNonlin to analyze absorption/distribution kinetics.

Discrepancies may arise from protein binding differences or enterohepatic recirculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.